molecular formula C11H9BrN2O B029348 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone CAS No. 110668-69-4

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Cat. No.: B029348
CAS No.: 110668-69-4
M. Wt: 265.11 g/mol
InChI Key: DDQNJOAJAWHIFL-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a chemical compound that features a bromine atom, an imidazole ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone typically involves the bromination of 1-(4-imidazol-1-yl-phenyl)ethanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the imidazole ring or the phenyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole moiety.

    Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as proteins or nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Catalysis: The imidazole ring can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Imidazol-1-yl-phenyl)ethanone: Lacks the bromine atom, which can affect its reactivity and binding properties.

    2-Chloro-1-(4-imidazol-1-yl-phenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

    2-Iodo-1-(4-imidazol-1-yl-phenyl)ethanone:

Uniqueness

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.

Properties

IUPAC Name

2-bromo-1-(4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQNJOAJAWHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601826
Record name 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110668-69-4
Record name 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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